
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” is a synthetic organic compound that features a thiazole ring and a benzamide moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzamide moiety: This step involves the coupling of the thiazole derivative with a benzoyl chloride or benzamide derivative under conditions such as the presence of a base like triethylamine.
Introduction of the methylamino group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methylamino group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
“N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole and benzamide derivatives.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for “N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” would depend on its specific biological target. Generally, compounds with thiazole and benzamide structures can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Benzamide derivatives: Compounds such as metoclopramide and tiapride.
Uniqueness
“N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other thiazole or benzamide derivatives.
属性
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-17-13(21)8-11-9-25-15(19-11)20-14(22)10-2-4-12(5-3-10)23-16-18-6-7-24-16/h2-7,9H,8H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOUCRSGGXAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
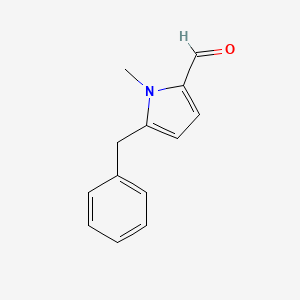
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2458619.png)
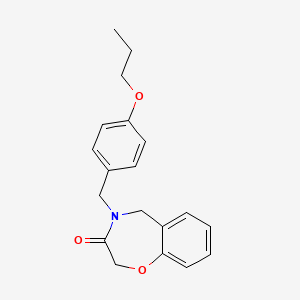
![4,7,8-Trimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2458622.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2458624.png)
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)
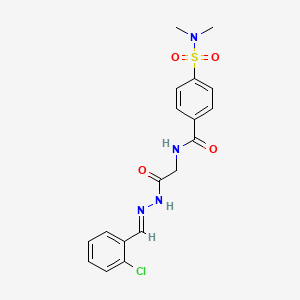
![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![N-(3,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2458629.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)
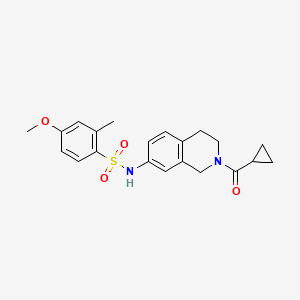
![(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B2458636.png)
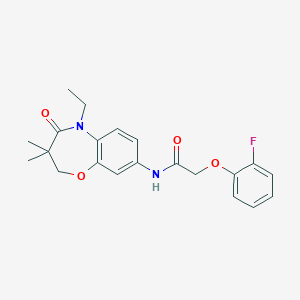
![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)
